

Application Note: ^1H and ^{13}C NMR Characterization of N-Isopropylbenzylamine

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Compound of Interest

Compound Name: **N-Isopropylbenzylamine**

Cat. No.: **B094796**

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Isopropylbenzylamine is a secondary amine that serves as a significant intermediate in the synthesis of various organic compounds and pharmaceuticals.^[1] Accurate structural elucidation and purity assessment are critical in drug development and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of such molecules. This document provides a detailed protocol for the ^1H and ^{13}C NMR analysis of **N-Isopropylbenzylamine**, including comprehensive data interpretation and experimental procedures.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR spectra of **N-Isopropylbenzylamine** were acquired in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

^1H NMR Data

The ^1H NMR spectrum of **N-Isopropylbenzylamine** exhibits distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The data, including chemical shifts, multiplicities, coupling constants (J), and assignments, are summarized in Table 1.

Table 1: ^1H NMR Data for **N-Isopropylbenzylamine** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.10 - 7.50	Multiplet	5H	-	Aromatic (C_6H_5)
3.77	Singlet	2H	-	Methylene (- CH_2-)
2.84	Septet	1H	6.2	Methine (- $CH-$)
1.09	Doublet	6H	6.2	Methyl (- CH_3)
1.25	Singlet	1H	-	Amine (- $NH-$)
[2]				

^{13}C NMR Data

The ^{13}C NMR spectrum provides information on the carbon framework of **N-Isopropylbenzylamine**. The chemical shifts for each unique carbon atom are presented in Table 2.

Table 2: ^{13}C NMR Data for **N-Isopropylbenzylamine** in $CDCl_3$

Chemical Shift (δ) ppm	Assignment
140.8	Aromatic C (quaternary)
128.5	Aromatic CH
128.2	Aromatic CH
126.8	Aromatic CH
54.0	Methylene (- CH_2-)
48.9	Methine (- $CH-$)
22.9	Methyl (- CH_3)

Experimental Protocols

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.[3]

Sample Preparation

- Sample Quantity: For ^1H NMR, dissolve 5-25 mg of **N-Isopropylbenzylamine** in approximately 0.6 mL of deuterated solvent. For ^{13}C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.[3]
- Solvent Selection: Use high-purity deuterated chloroform (CDCl_3). The choice of solvent is critical as chemical shifts can be solvent-dependent.[3]
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm is a commonly used internal standard for chemical shift referencing.[3] Alternatively, the residual solvent peak of CDCl_3 can be used for calibration ($\delta = 7.26$ ppm for ^1H NMR; $\delta = 77.16$ ppm for ^{13}C NMR).[3]
- Sample Filtration: Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug to prevent poor magnetic field homogeneity, which can lead to broad spectral lines.[3]

NMR Data Acquisition

- Instrumentation: Data can be acquired on a standard NMR spectrometer, for instance, a 90 MHz or 300 MHz instrument.[2][4]
- Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.[3]
- ^1H NMR Acquisition Parameters:
 - Pulse Angle: 30-90°
 - Number of Scans (NS): 8 to 16 scans are typically sufficient.[3]
 - Acquisition Time (AQ): 2-4 seconds.[3]
 - Relaxation Delay (D1): 1-2 seconds.

- ^{13}C NMR Acquisition Parameters:
 - Pulse Angle: 30-45°
 - Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ^{13}C isotope.
 - Acquisition Time (AQ): 1-2 seconds.
 - Relaxation Delay (D1): 2-5 seconds.

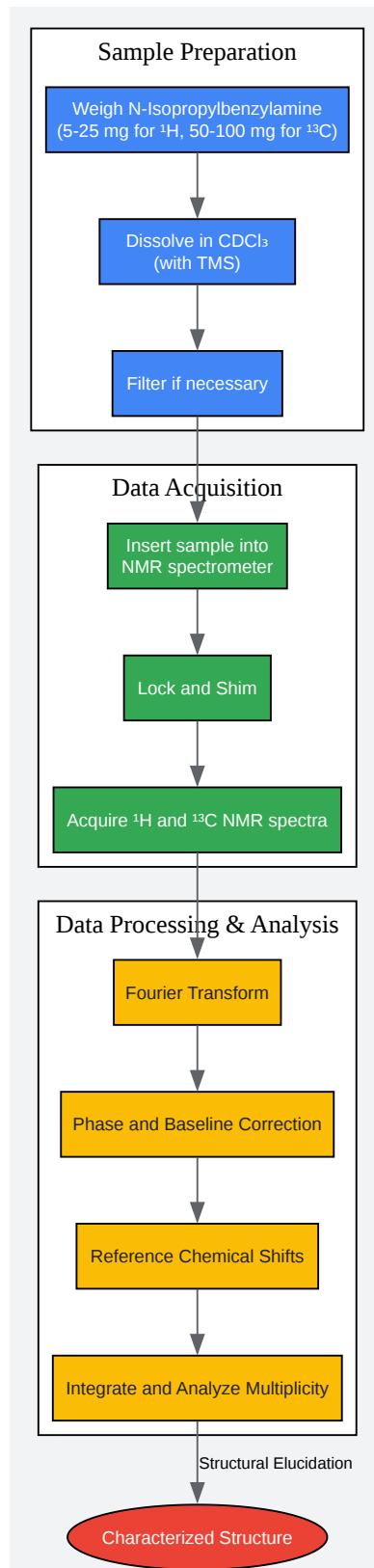
Data Processing and Interpretation

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
- Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration and peak picking.
- Chemical Shift Referencing: Calibrate the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent signal.
- Peak Integration and Multiplicity Analysis: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis of **N-Isopropylbenzylamine**.

Caption: Molecular structure of **N-Isopropylbenzylamine**.



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Caption: Experimental workflow for NMR analysis.

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